Lipophilicity Advantage: Elevated LogP Value of 2.79 for the 2,5-Difluoro Substitution Pattern
The 2,5-difluoro substitution on the phenyl ring results in a calculated partition coefficient (LogP) of 2.79, which is a key determinant of membrane permeability and bioavailability . While a direct comparative study of all regioisomers is not available in the public domain, the position of fluorine atoms significantly influences LogP values. For instance, the mono-fluorinated analog 4-(4-fluorophenyl)butanoic acid has a lower predicted LogP of approximately 2.2 . This difference of ~0.59 LogP units for the difluoro compound suggests a ~4-fold increase in lipophilicity, which can be critical in optimizing pharmacokinetic properties in drug design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 (Calculated) |
| Comparator Or Baseline | 4-(4-Fluorophenyl)butanoic acid: LogP ~ 2.2 (Predicted) |
| Quantified Difference | Target compound LogP is approximately 0.59 units higher. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
Higher lipophilicity can be a deliberate design choice to enhance passive membrane permeability, making this specific difluoro pattern a preferred intermediate when such properties are desired for a drug candidate.
